molecular formula C27H33NO7 B11003650 (4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide

(4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide

Cat. No.: B11003650
M. Wt: 483.6 g/mol
InChI Key: CULOCSXJAVCCCF-OMCISZLKSA-N
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Description

(4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple functional groups such as methoxy, hydroxy, and benzofuran moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Formation of the Benzofuran Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring.

    Introduction of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl group to the intermediate compound using reagents such as Grignard reagents or organolithium compounds.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy and methoxy groups can be oxidized to form corresponding ketones and aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups.

Scientific Research Applications

(4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell.

    Modulating Enzyme Activity: Inhibiting or activating enzymes involved in various biochemical pathways.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

(4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C27H33NO7

Molecular Weight

483.6 g/mol

IUPAC Name

(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide

InChI

InChI=1S/C27H33NO7/c1-16(6-9-19-25(30)24-20(15-35-27(24)31)17(2)26(19)34-5)7-11-23(29)28-13-12-18-8-10-21(32-3)22(14-18)33-4/h6,8,10,14,30H,7,9,11-13,15H2,1-5H3,(H,28,29)/b16-6+

InChI Key

CULOCSXJAVCCCF-OMCISZLKSA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NCCC3=CC(=C(C=C3)OC)OC)O

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NCCC3=CC(=C(C=C3)OC)OC)O

Origin of Product

United States

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